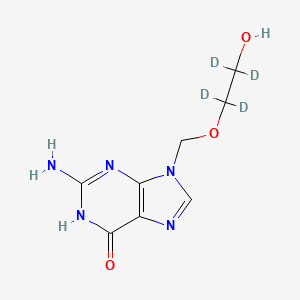

Acyclovir-d4

Overview

Description

Acyclovir-d4 is a deuterium-labeled analog of Acyclovir (CAS 59277-89-3), a guanosine analogue and orally active antiviral agent. Acyclovir inhibits herpes simplex virus types 1 (HSV-1; IC50 = 0.85 μM) and 2 (HSV-2; IC50 = 0.86 μM) and varicella-zoster virus by selectively targeting viral DNA polymerase . This compound, with four deuterium atoms replacing hydrogen, is primarily used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its high isotopic purity (>98% to 99.34%) and structural similarity to the parent compound . It is commercially available in multiple specifications (e.g., 1 mg to 25 mg) from suppliers like MedChemExpress and SCRSTANDARD .

Preparation Methods

Synthetic Pathways for Acyclovir-d4

The synthesis of this compound builds upon established methods for acyclovir production, modified to introduce deuterium at specific positions. The primary synthetic routes involve alkylation of guanine derivatives with deuterated alkylating agents or post-synthetic deuteration.

Alkylation of Guanosine Derivatives with Deuterated Reagents

Acyclovir’s structure features a 9-(2-hydroxyethoxymethyl)guanine backbone. To synthesize this compound, deuterium is typically introduced into the ethoxymethyl side chain. One approach involves using deuterated ethylene glycol (HO-CD2-CD2-OH) to prepare the alkylating agent. For example, (2-trimethylsilyloxyethoxy-d4)methyl iodide, synthesized from deuterated ethylene glycol, can alkylate guanine or its protected derivatives . This method mirrors the Barrio synthesis of acyclovir , where the alkylating agent’s ethoxy moiety is deuterated, ensuring incorporation into the final product.

In a representative procedure:

-

Deuterated ethylene glycol is converted to (2-hydroxyethoxy-d4)methyl chloride via chlorination.

-

The chloride is reacted with guanine or diacetylguanine (DAG) in the presence of a Lewis acid catalyst (e.g., AlCl3) .

-

The resulting diacetyl-acyclovir-d4 (DA-ACV-d4) undergoes hydrolysis with deuterated ammonia (ND3) to yield this compound .

Key advantages of this route include high regioselectivity (N-9 alkylation) and scalability. However, the cost of deuterated starting materials and the need for rigorous purification to remove non-deuterated impurities pose challenges.

Post-Synthetic Deuteration via Hydrogen-Deuterium Exchange

An alternative method involves exposing acyclovir to deuterated solvents (e.g., D2O) under acidic or basic conditions. For instance, refluxing acyclovir in D2O with a catalytic amount of deuterated hydrochloric acid (DCl) facilitates H-D exchange at labile positions, such as the hydroxyl group in the ethoxymethyl side chain . However, this approach often results in partial deuteration and requires extensive purification to achieve >98% isotopic purity.

Optimization of Deuterium Incorporation

Deuterated Alkylating Agents

The choice of alkylating agent critically influences deuteration efficiency. Patents describe the use of 2-oxa-1,4-butanediol-diacetate-d4 (OBD-d4) as a deuterated alkylating agent . Synthesis of OBD-d4 involves:

-

Deuterated ethylene glycol reacted with acetic anhydride-d6 to form 1,4-diacetoxy-2-oxabutane-d4.

When OBD-d4 is used to alkylate DAG, the resulting DA-ACV-d4 retains deuterium in the ethoxymethyl group. Subsequent hydrolysis with ND3 preserves deuterium at the CH2 positions, yielding this compound with >99% isotopic purity .

Catalytic Deuteration

Transition metal catalysts (e.g., Pd/C or PtO2) in deuterium gas (D2) atmospheres enable selective deuteration of acyclovir precursors. For example, hydrogenation of propargyl intermediates with D2 over Pd/C introduces deuterium at unsaturated positions . While less common, this method is effective for introducing deuterium into aromatic or alkyne-containing intermediates.

Analytical Validation and Purification

Chromatographic Purification

Crude this compound is purified via high-performance liquid chromatography (HPLC) using deuterated mobile phases (e.g., D2O/acetonitrile-d3). Reverse-phase C18 columns achieve baseline separation of deuterated and non-deuterated species, with mass spectrometry confirming isotopic purity .

Spectroscopic Characterization

-

NMR : -NMR spectra show absence of proton signals at δ 3.6–4.0 ppm (ethoxymethyl CH2), replaced by deuterium-induced splitting patterns .

-

Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 229.2 (M+H for C8H7D4N5O3), with a 4 Da shift from non-deuterated acyclovir .

Comparative Analysis of Synthesis Methods

| Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Alkylation with OBD-d4 | OBD-d4 | 65–75 | 99.5 | Moderate |

| Post-synthetic H-D exchange | D2O/DCl | 30–40 | 95–98 | Low |

| Catalytic deuteration | D2 gas | 50–60 | 98.5 | High |

Key Findings :

-

Alkylation with OBD-d4 offers the highest isotopic purity and scalability but requires expensive deuterated reagents .

-

Post-synthetic methods are cost-effective but suffer from incomplete deuteration .

Industrial-Scale Production Challenges

-

Cost of Deuterated Reagents : Deuterated ethylene glycol and acetic anhydride-d6 are prohibitively expensive, limiting large-scale synthesis .

-

Regulatory Compliance : Ensuring >99% isotopic purity for pharmaceutical use necessitates rigorous quality control, increasing production costs .

-

Waste Management : Deuterated byproducts require specialized disposal to prevent environmental contamination .

Recent Advances in Deuterated Acyclovir Synthesis

Microfluidic Continuous-Flow Synthesis

Recent patents describe microreactors for continuous-flow synthesis of this compound, reducing reagent consumption and improving yield (80–85%) . Deuterated alkylating agents are introduced in a segmented flow system, minimizing side reactions.

Enzymatic Deuteration

Emerging methods use deuterase enzymes to catalyze H-D exchange in acyclovir precursors. While still experimental, this approach offers potential for greener synthesis with reduced deuterated waste .

Chemical Reactions Analysis

Types of Reactions

Acyclovir-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Pharmacokinetic Studies

One of the primary applications of acyclovir-d4 is in pharmacokinetic studies. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to quantify acyclovir levels in biological samples. For instance, a study developed a sensitive LC-MS/MS method that utilized this compound to measure both acyclovir and its prodrug valacyclovir in human and mouse plasma .

Key Findings from Pharmacokinetic Studies

- Sensitivity : The method demonstrated a lower limit of quantification (LLOQ) of 2 nM for both compounds, indicating high sensitivity for detecting low concentrations in plasma samples.

- Stability : this compound showed robust stability in various matrices, allowing for accurate quantification over extended periods.

- Clinical Relevance : The pharmacokinetic profiles obtained from studies using this compound can inform dosing regimens for patients undergoing antiviral therapy .

Therapeutic Applications

This compound has been utilized to evaluate the therapeutic efficacy of acyclovir in various clinical scenarios. Its incorporation into clinical trials helps assess the drug's effectiveness against herpes simplex virus infections and other related conditions.

Clinical Case Studies

- Herpes Simplex Virus Infections : Acyclovir remains the first-line treatment for herpes simplex virus infections. Studies have shown that patients receiving acyclovir exhibit shorter durations of symptoms compared to those on placebo .

- Post-Herpetic Neuralgia : Research indicates that acyclovir can reduce acute pain associated with herpes zoster infections, highlighting its role beyond just antiviral effects .

- Neonatal Herpes : Acyclovir has been proposed as a suppressive therapy following acute neonatal herpes infections to prevent recurrences .

Research Applications

Beyond clinical use, this compound is instrumental in various research applications:

- Mechanism of Action Studies : Researchers utilize this compound to study the mechanisms by which acyclovir exerts its antiviral effects at the molecular level.

- Resistance Mechanisms : Investigations into viral resistance to antiviral drugs often employ labeled compounds like this compound to track changes in viral genomes and assess mutations that confer resistance .

- Comparative Pharmacology : this compound allows for comparative studies between different antiviral agents, enhancing understanding of their relative efficacy and safety profiles.

Data Tables

The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:

Mechanism of Action

Acyclovir-d4, like acyclovir, exerts its effects by inhibiting viral DNA polymerase. It is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase. This phosphorylated form is then incorporated into viral DNA during replication, leading to premature chain termination and inhibition of further DNA polymerase activity .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated analogs of antiviral drugs are critical for pharmacokinetic and metabolic studies. Below is a comparative analysis of Acyclovir-d4 and related compounds:

Structural and Isotopic Differences

Key Observations :

- Isotopic Labeling : this compound uses deuterium, while Lamivudine-15N2,13C employs stable carbon and nitrogen isotopes. Deuterium labeling minimally alters molecular mass, making it ideal for MS-based quantification, whereas <sup>13</sup>C/<sup>15</sup>N labels are used for metabolic pathway tracing .

- Therapeutic vs. Analytical Use: Unlike Acyclovir (therapeutic), this compound is non-therapeutic and serves exclusively as an analytical reference .

Comparison with Non-Deuterated Analogs

Acyclovir vs. This compound

Research and Regulatory Considerations

- Analytical Applications : this compound enables precise quantification of Acyclovir in biological matrices, critical for bioavailability studies .

- Regulatory Challenges : this compound is classified as a controlled product with a short shelf life, requiring specialized handling and documentation .

- Supplier Variability: Suppliers like Haolvbt and Shanghai Saikerui Biotechnology offer this compound at varying prices (e.g., 0.001 g for $1,700), reflecting differences in isotopic enrichment protocols .

Biological Activity

Acyclovir-d4 is a deuterated analogue of acyclovir, primarily used as an internal standard in the quantification of acyclovir in biological samples through techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound retains the antiviral properties of its parent drug, acyclovir, which is widely recognized for its effectiveness against various herpesviruses.

This compound operates through a similar mechanism as acyclovir. It is selectively activated by viral thymidine kinase, which phosphorylates it to acyclovir-monophosphate. This form is further phosphorylated to acyclovir-triphosphate (ACV-TP), the active metabolite that inhibits viral DNA synthesis. The incorporation of ACV-TP into viral DNA leads to chain termination during replication, effectively halting the proliferation of the virus. This compound's structure allows it to be measured accurately in pharmacokinetic studies without interfering with the biological activity of acyclovir itself .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various studies, revealing important parameters that inform dosing regimens. Key pharmacokinetic metrics include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 10-20% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life | 2-3 hours in adults |

| Volume of Distribution | 0.6 L/kg |

| Protein Binding | 9-33% |

These parameters are crucial for understanding how this compound behaves in the body and its potential therapeutic implications .

Case Studies and Research Findings

1. Resistance Studies:

A retrospective case-control study highlighted instances of acyclovir resistance among herpes simplex virus (HSV) infections. It was noted that patients with immunodeficiencies exhibited a higher prevalence of resistant strains, emphasizing the need for careful monitoring when using antiviral therapies like acyclovir and its analogues .

2. Pharmacokinetic Studies:

A prospective study evaluated the pharmacokinetics of intravenous acyclovir in obese patients, demonstrating that dosing based on ideal body weight (IBW) rather than total body weight (TBW) could optimize therapeutic outcomes. The study utilized this compound as an internal standard for quantification, ensuring accurate measurement of drug levels in plasma .

3. Immune Response:

Research indicated that treatment with acyclovir may influence immune responses in patients with HSV infections. One study observed no significant effect on antibody production following treatment, suggesting that while acyclovir is effective against viral replication, it may not modulate the immune response significantly .

Q & A

Basic Research Questions

Q. What is the role of Acyclovir-d4 as an internal standard in pharmacokinetic studies, and how is it methodologically validated?

this compound is used as a deuterated internal standard to quantify unlabeled acyclovir via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation includes assessing deuterium retention stability, calibration curve linearity (typically 1–1000 ng/mL), and signal-to-noise ratios. Isotopic purity (>99% deuterium incorporation) must be confirmed using high-resolution mass spectrometry (HRMS) to avoid interference with endogenous acyclovir signals .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

Synthesis involves substituting four hydrogen atoms in acyclovir with deuterium at specific positions (e.g., methyl groups). Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium placement and LC-MS/MS to verify isotopic purity. Stability tests under varying pH and temperature conditions are critical to ensure no deuterium loss during storage .

Q. What are the key stability considerations for this compound in biological matrices during long-term studies?

Stability is assessed by spiking this compound into plasma/serum and measuring degradation over time. Key parameters include:

- Short-term stability : Room temperature (4–24 hours).

- Freeze-thaw stability : 3–5 cycles at -80°C.

- Long-term stability : ≤6 months at -80°C. Deviations >15% in analyte recovery indicate instability, requiring protocol adjustments .

Q. Which analytical parameters optimize this compound detection in LC-MS/MS assays?

Optimal parameters include:

- Ionization mode : Positive electrospray (m/z 230.1196 for this compound).

- Collision energy : 10–20 eV to minimize fragmentation.

- Chromatographic separation : C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isotopic peaks .

Advanced Research Questions

Q. How can researchers design experiments to address variability in deuterium retention during in vivo metabolic studies?

Variability arises from hydrogen-deuterium exchange in biological systems. Mitigation strategies include:

- Pre-study validation : Test deuterium retention in target matrices (e.g., liver microsomes).

- Controlled conditions : Use isotopically stable solvents and avoid high-temperature sample preparation.

- Cross-validation : Compare data with non-deuterated analogs or alternative isotopes (e.g., ¹³C-labeled standards) .

Q. What statistical approaches resolve contradictions in deuterium retention data across different experimental setups?

Contradictions may stem from matrix effects or instrumental variability. Solutions include:

- Multivariate analysis : Principal component analysis (PCA) to identify confounding variables.

- Bland-Altman plots : Assess agreement between methods.

- Sensitivity testing : Evaluate deuterium loss thresholds impacting quantification accuracy .

Q. How can this compound be integrated into mechanistic studies of antiviral resistance in HSV-1/HSV-2?

Use this compound to trace metabolic pathways in resistant strains via stable isotope labeling. Key steps:

- Isotope tracing : Incubate virus-infected cells with deuterated acyclovir.

- Mass spectrometry imaging : Localize deuterated metabolites in cellular compartments.

- Kinetic modeling : Compare phosphorylation rates between wild-type and resistant strains .

Q. What protocols ensure cross-laboratory reproducibility when using this compound in multi-center trials?

Standardize:

- Sample preparation : Uniform extraction methods (e.g., protein precipitation with acetonitrile).

- Instrument calibration : Daily tuning with reference standards.

- Data reporting : Adhere to CONSORT guidelines for pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How do researchers validate this compound’s specificity in complex biological matrices with high endogenous interference?

Specificity validation involves:

- Blank matrix analysis : Test for co-eluting peaks in unspiked samples.

- Ion suppression studies : Compare signal intensity in neat solutions vs. matrix-spiked solutions.

- Cross-reactivity checks : Assess interference from structurally related antivirals (e.g., ganciclovir) .

Q. What advanced techniques quantify low-abundance this compound metabolites in tissue-specific pharmacokinetics?

Techniques include:

- Microdialysis : Coupled with LC-MS/MS for real-time monitoring in tissues.

- Nano-ESI-MS : Enhances sensitivity for trace metabolites.

- Stochastic dynamic modeling : Predict metabolite accumulation in target organs (e.g., brain, liver) .

Q. Methodological Considerations Table

Properties

IUPAC Name |

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXAQIIEYXACX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.